REACTION_CXSMILES
|
[F:1][C:2]1[C:10]2[N:9]=[C:8]([CH2:11][NH:12]C(=O)OC(C)(C)C)[NH:7][C:6]=2[CH:5]=[CH:4][C:3]=1[F:20].C([Cl:24])(=O)C>CO>[ClH:24].[ClH:24].[F:1][C:2]1[C:10]2[N:9]=[C:8]([CH2:11][NH2:12])[NH:7][C:6]=2[CH:5]=[CH:4][C:3]=1[F:20] |f:3.4.5|
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Name
|
|
Quantity
|
13.9 g
|
Type
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reactant
|
Smiles
|
FC1=C(C=CC=2NC(=NC21)CNC(OC(C)(C)C)=O)F
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Name
|
|
Quantity
|
16.6 g
|
Type
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reactant
|
Smiles
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C(C)(=O)Cl
|
Name
|
|
Quantity
|
144 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
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UNSPECIFIED
|
Setpoint
|
55 °C
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
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CUSTOM
|
Details
|
Resulting suspension
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Type
|
TEMPERATURE
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Details
|
was cooled in an ice-water bath
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Type
|
FILTRATION
|
Details
|
the precipitate was collected by suction filtration
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
title compound
|
Type
|
product
|
Smiles
|
Cl.Cl.FC1=C(C=CC=2NC(=NC21)CN)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 99.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |